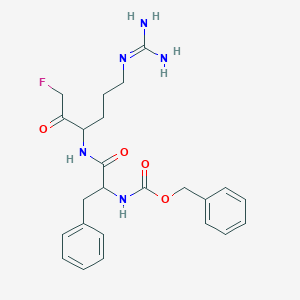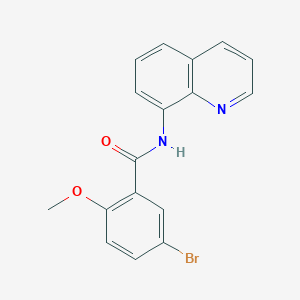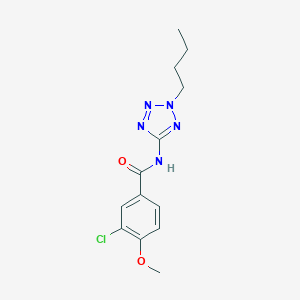![molecular formula C20H15N3O4S2 B237734 N-({3-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B237734.png)
N-({3-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-({3-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide, also known as BTCP, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications.
Wirkmechanismus
N-({3-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide is believed to exert its therapeutic effects through various mechanisms of action. One such mechanism is its ability to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. This compound is also believed to induce apoptosis in cancer cells through the activation of caspases, which are enzymes involved in the process of programmed cell death.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in scientific research studies. One such effect is its ability to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. This compound has also been shown to induce apoptosis in cancer cells, suggesting its potential as an anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-({3-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide in lab experiments is its potential as a therapeutic agent for various diseases. However, one limitation is the need for further research to fully understand its mechanisms of action and potential side effects.
Zukünftige Richtungen
For N-({3-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide research include investigating its potential as a therapeutic agent for various diseases, such as cancer and inflammatory diseases. Further research is also needed to fully understand its mechanisms of action and potential side effects. Additionally, research on the optimization of the synthesis method for this compound may lead to more efficient and cost-effective production of the compound.
Synthesemethoden
N-({3-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide can be synthesized through a multistep reaction process. The starting material for the synthesis is 2-bromo-1,3-benzodioxole, which is reacted with thiophene-2-carboxylic acid to form 2-(thiophen-2-yl)-1,3-benzodioxole. This compound is then reacted with thionyl chloride to form 2-(thiophen-2-ylcarbonyl)-1,3-benzodioxole. The final step involves the reaction of 2-(thiophen-2-ylcarbonyl)-1,3-benzodioxole with 3-aminobenzoic acid and thiourea to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-({3-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide has been studied for its potential therapeutic applications in various scientific research studies. One such study investigated the use of this compound as a potential anti-inflammatory agent. The study found that this compound was able to inhibit the production of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.
Another study investigated the use of this compound as a potential anti-cancer agent. The study found that this compound was able to induce apoptosis in cancer cells, suggesting its potential as an anti-cancer agent.
Eigenschaften
Molekularformel |
C20H15N3O4S2 |
|---|---|
Molekulargewicht |
425.5 g/mol |
IUPAC-Name |
N-[[3-(thiophene-2-carbonylamino)phenyl]carbamothioyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C20H15N3O4S2/c24-18(12-6-7-15-16(9-12)27-11-26-15)23-20(28)22-14-4-1-3-13(10-14)21-19(25)17-5-2-8-29-17/h1-10H,11H2,(H,21,25)(H2,22,23,24,28) |
InChI-Schlüssel |
XDSPMYRFQSEPRW-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC(=S)NC3=CC=CC(=C3)NC(=O)C4=CC=CS4 |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC(=S)NC3=CC=CC(=C3)NC(=O)C4=CC=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-chloro-2-(4-morpholinyl)phenyl]-4-methoxybenzamide](/img/structure/B237654.png)


![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-fluorobenzamide](/img/structure/B237667.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-N'-(2-furoyl)thiourea](/img/structure/B237670.png)

![5-bromo-2-methoxy-3-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237677.png)






![N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide](/img/structure/B237710.png)